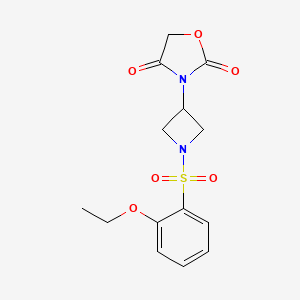

3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

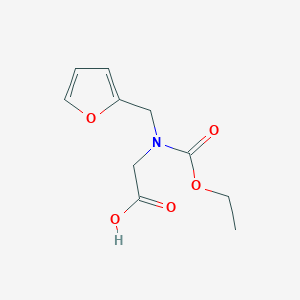

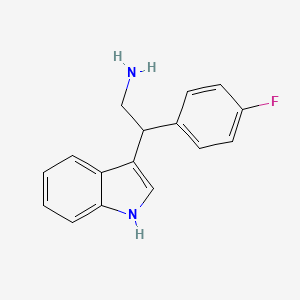

The compound “3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a sulfonyl group, an ethoxyphenyl group, and an oxazolidine-2,4-dione group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, which is a four-membered cyclic amine, connected to a sulfonyl group and an ethoxyphenyl group . Additionally, there is an oxazolidine-2,4-dione group attached to the azetidine ring.Applications De Recherche Scientifique

Agricultural Applications

- Famoxadone as a Fungicide: Famoxadone, a derivative of oxazolidinone, has been identified as an effective agricultural fungicide. It is specifically useful for controlling plant pathogens in various crops such as grapes, cereals, tomatoes, and potatoes. This compound is part of a new class of oxazolidinone fungicides, exhibiting significant control over pathogens from the Ascomycete, Basidiomycete, and Oomycete classes (Sternberg et al., 2001).

Chemical Synthesis and Transformations

- Synthesis of Azetidine-2,4-diones: A method involving the Norrish Type II photoreaction of 4-pyruvolyazetidin-2-ones has been developed for synthesizing azetidine-2,4-diones. This process is crucial for transforming potassium benzylpenicillinate into 1-substituted derivatives of 3-phenylacetamidoazetidine-2,4-diones, which are significant in the context of penicillin-related research (Kaura & Stoodley, 1988).

Biological and Pharmaceutical Research

Potential in Treating Diabetes

A series of 5-substituted oxazolidinediones, including variants structurally related to 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, have shown promise in improving glucose tolerance in rats. These compounds have demonstrated unique properties like potentiating insulin release without inducing hypoglycemia below normal fasting glycemia levels (Schnur & Morville, 1986).

Designing Elastase Inhibitors

Azetidine-2,4-diones (4-oxo-beta-lactams), which include structural elements of 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, have been investigated as a new class of inhibitors for porcine pancreatic elastase (PPE). These compounds are noted for their lower reactivity compared to analogous inhibitors and can acylate the active site serine of the enzyme (Mulchande et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

It is structurally similar to certain derivatives of combretastatin a-4 , which are known to inhibit the colchicine-binding site on tubulin

Mode of Action

The exact mode of action of this compound is currently unknown. If it indeed targets tubulin like its structural analogues, it may interact with the colchicine-binding site on tubulin, inhibiting its polymerization . This could disrupt the formation of microtubules, essential components of the cell’s cytoskeleton, and thereby interfere with cell division .

Biochemical Pathways

The biochemical pathways affected by this compound would likely be related to cell division and growth, given the potential target of tubulin. Inhibition of tubulin polymerization can disrupt the mitotic spindle, preventing cells from properly segregating their chromosomes during mitosis . This can lead to cell cycle arrest and apoptosis .

Result of Action

If this compound acts similarly to its structural analogues, it could have significant antiproliferative effects. For instance, certain analogues have demonstrated potent in vitro antiproliferative activities against various cancer cell lines . They have been shown to cause cell cycle arrest and induce apoptosis .

Propriétés

IUPAC Name |

3-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c1-2-21-11-5-3-4-6-12(11)23(19,20)15-7-10(8-15)16-13(17)9-22-14(16)18/h3-6,10H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWUBJQWNHZFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)